Armillarinin
Armillarinin
Armillarinin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillarinin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillarinin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillarinin can be found in mushrooms. This makes armillarinin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
127486-63-9
VCID:
VC21271934
InChI:
InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1
SMILES:
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C
Molecular Formula:
C24H29ClO7
Molecular Weight:
464.9 g/mol
Armillarinin
CAS No.: 127486-63-9
Cat. No.: VC21271934
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Armillarinin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillarinin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillarinin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillarinin can be found in mushrooms. This makes armillarinin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 127486-63-9 |
| Molecular Formula | C24H29ClO7 |
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | [(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
| Standard InChI | InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1 |
| Standard InChI Key | XOGUZUVXPLTDMB-FUVFEPFRSA-N |
| Isomeric SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C |
| SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C |
| Canonical SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C |
| Melting Point | 152-155°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator